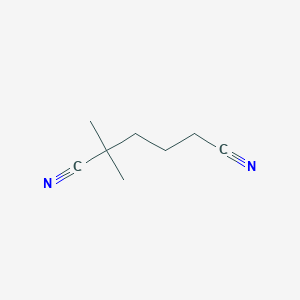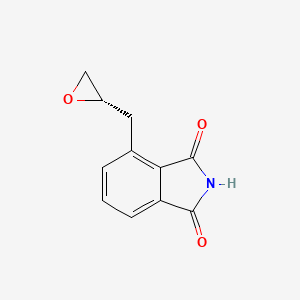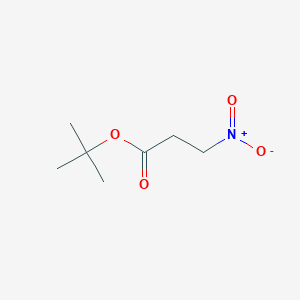
Tert-butyl 3-nitropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-nitropropanoate is an organic compound with the molecular formula C7H13NO4. It is a nitro ester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOR). This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-butyl 3-nitropropanoate can be synthesized through the esterification of 3-nitropropanoic acid with tert-butanol in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or p-toluenesulfonic acid as a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of boron trifluoride diethyl etherate as a catalyst has been reported to improve the reaction rate and yield of the esterification process . Additionally, the reaction can be optimized by controlling the temperature and pressure conditions to minimize side reactions and maximize the purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-nitropropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 3-nitropropanoic acid and tert-butanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 3-Aminopropanoate derivatives.
Substitution: Various substituted esters.
Hydrolysis: 3-Nitropropanoic acid and tert-butanol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-nitropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is employed in the production of polymers, resins, and other materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of tert-butyl 3-nitropropanoate involves its reactivity with nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can be utilized in various synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-nitropropanoate
- Ethyl 3-nitropropanoate
- Isopropyl 3-nitropropanoate
Comparison: Tert-butyl 3-nitropropanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the reactivity of the compound. Compared to methyl, ethyl, and isopropyl 3-nitropropanoates, this compound exhibits different reactivity patterns in substitution and reduction reactions due to the steric effects of the tert-butyl group. This makes it a valuable compound in synthetic chemistry where selective reactivity is desired.
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
tert-butyl 3-nitropropanoate |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(9)4-5-8(10)11/h4-5H2,1-3H3 |
InChI-Schlüssel |
QHYQEYIFTIIWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


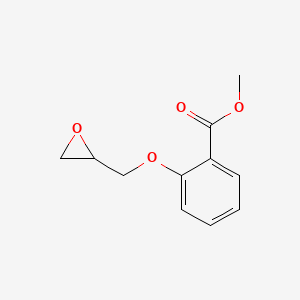
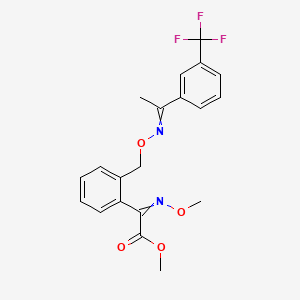

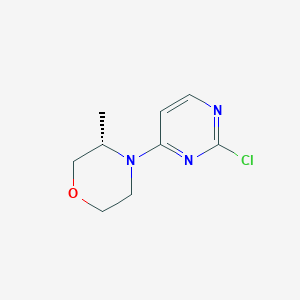
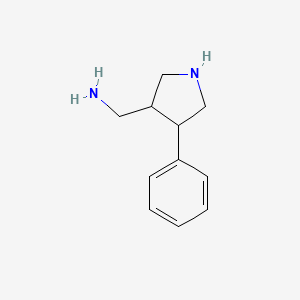
![2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8790987.png)
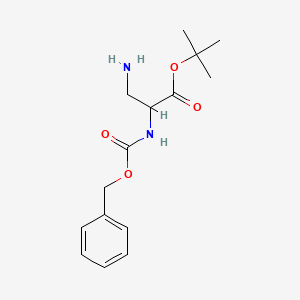
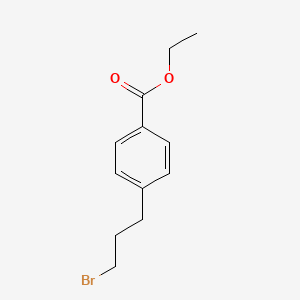
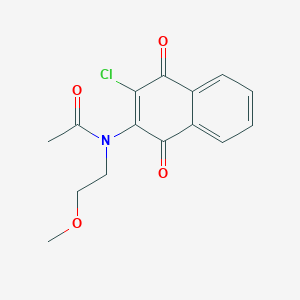
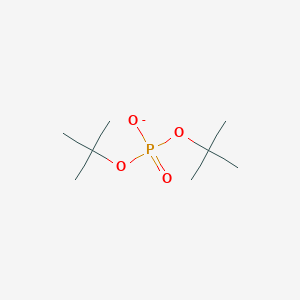
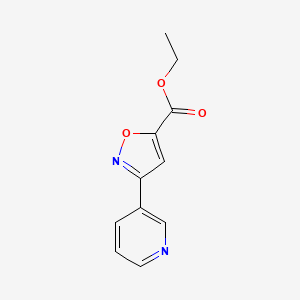
![tert-butyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791040.png)
